![molecular formula C20H23ClN2O3S B2951652 N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide CAS No. 1021117-71-4](/img/structure/B2951652.png)
N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, also known as ML352, is a novel small molecule that has shown promising results in various scientific research studies. ML352 belongs to the class of piperidine derivatives, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
A series of N-substituted acetamide derivatives, including structures related to N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide, were synthesized and evaluated for their biological activities. These derivatives have been explored for various pharmacological activities, demonstrating the compound's relevance in medicinal chemistry research:
Enzyme Inhibition : A study detailed the synthesis of N-aryl/aralkyl-substituted acetamides bearing the piperidine moiety, which were evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), as well as lipoxygenase (LOX) enzymes. Most compounds showed promising activity against these enzymes, highlighting their potential in the development of treatments for conditions related to enzyme dysfunction (Khalid et al., 2014).
Antibacterial Activity : Another investigation synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, assessing their antibacterial potential. The study found moderate inhibitory effects against Gram-negative bacterial strains, with specific compounds identified as potent growth inhibitors of pathogens like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Antibacterial and Anti-enzymatic Potential : Further research into N-substituted derivatives of acetamides revealed their antibacterial screening against gram-negative and gram-positive bacteria, with some compounds being identified as good inhibitors. Additionally, these compounds were evaluated for their anti-enzymatic potential, revealing low potential against lipoxygenase (LOX) enzyme but valuable information regarding their cytotoxic behavior (Nafeesa et al., 2017).
Cholinesterase Inhibition : In the realm of neurology, a series of new N-alkyl-N-(piperidin-1-yl)benzenesulfonamide derivatives were synthesized, exhibiting promising activities against AChE and BChE enzymes. This highlights the compound's potential applications in addressing neurological disorders such as Alzheimer's disease (Khalid, 2012).
Wirkmechanismus
Target of Action
It’s worth noting that piperidine derivatives have been found to inhibit anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1), which are key proteins involved in cell growth and proliferation .
Mode of Action
Piperidine derivatives have been shown to inhibit the activity of alk and ros1 by blocking their kinase activity, thereby preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation .
Biochemical Pathways
Given its potential inhibitory effect on alk and ros1, it may impact pathways involved in cell growth and proliferation .
Result of Action
Given its potential inhibitory effect on alk and ros1, it may lead to a decrease in cell proliferation .
Eigenschaften
IUPAC Name |
2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c21-17-11-9-16(10-12-17)15-22-20(24)14-18-6-4-5-13-23(18)27(25,26)19-7-2-1-3-8-19/h1-3,7-12,18H,4-6,13-15H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAOOEKJDZNLPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.